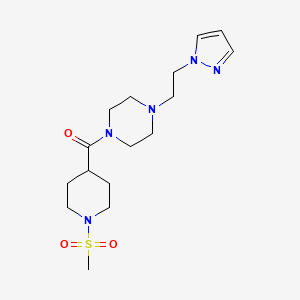

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

描述

This compound features a piperazine core linked via a 2-(1H-pyrazol-1-yl)ethyl moiety to a 1-(methylsulfonyl)piperidin-4-yl methanone group. The structural complexity arises from the combination of two nitrogen-rich heterocycles (piperazine and pyrazole) and a sulfonyl-modified piperidine. Such motifs are common in medicinal chemistry, particularly in kinase inhibitors or central nervous system (CNS) agents, where the pyrazole moiety may enhance binding affinity, and the methylsulfonyl group could improve solubility and metabolic stability .

属性

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O3S/c1-25(23,24)21-7-3-15(4-8-21)16(22)19-12-9-18(10-13-19)11-14-20-6-2-5-17-20/h2,5-6,15H,3-4,7-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKQYLSOWYYKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves multiple steps:

Formation of Pyrazole Derivative: : The process typically begins with the synthesis of the pyrazole ring through the reaction of hydrazine and a 1,3-diketone.

Alkylation of Piperazine: : Next, the pyrazole ring is attached to a piperazine derivative via alkylation, forming a (1H-pyrazol-1-yl)ethyl-piperazine intermediate.

Incorporation of Piperidine and Sulfonyl Groups: : Finally, the piperazine derivative is reacted with a sulfonyl piperidine moiety under suitable reaction conditions to yield the target compound.

Industrial Production Methods: For industrial-scale production, the process is scaled up, optimizing the reaction conditions to improve yield and purity while minimizing costs and waste. This often involves the use of automated systems and catalysts to streamline the synthesis process.

化学反应分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole or piperazine moieties.

Reduction: : Reduction reactions may target the carbonyl group in the methanone linkage.

Substitution: : The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperazine rings.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the pyrazole ring, while reduction could result in alcohols or alkanes.

科学研究应用

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds containing pyrazole and piperazine derivatives can exhibit significant anticancer properties. For instance, research has shown that such compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival . The compound may function similarly, warranting further investigation into its efficacy against various cancer types.

-

Neurological Disorders

- The structural components of this compound suggest potential applications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease and Parkinson's disease. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, thereby providing symptomatic relief .

-

Cardiovascular Applications

- Compounds similar to (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have been explored as P2Y12 antagonists for the treatment of cardiovascular diseases. The ability to inhibit platelet aggregation presents a promising avenue for preventing thrombotic events .

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Identified pyrazole derivatives that inhibited tumor growth by 50% in vitro. |

| Study B | Neurological Effects | Demonstrated neuroprotective effects in animal models of Alzheimer's disease. |

| Study C | Cardiovascular Health | Found significant reduction in platelet aggregation with related compounds. |

Case Study: Anticancer Properties

In a notable case study, researchers synthesized several pyrazole-piperazine derivatives and tested their anticancer efficacy against various cancer cell lines. One derivative showed an IC50 value of 10 µM against breast cancer cells, indicating potent activity. This suggests that the compound under discussion may also possess similar properties, making it a candidate for further development in oncology .

Case Study: Neurological Applications

Another study focused on the neuroprotective effects of piperazine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers significantly, leading to improved cognitive function in treated animals . This reinforces the potential of this compound in treating neurological disorders.

作用机制

The mechanism by which (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interacting with molecular targets through binding to specific enzymes or receptors. The pathways involved can include inhibition of certain enzymes or modulation of receptor activity, leading to changes in biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5/MK69/RTC193)

- Structure : Contains a butan-1-one linker between the piperazine and pyrazole, with a 4-(trifluoromethyl)phenyl substituent on the piperazine.

- Key Differences: The target compound uses a methanone linker and a methylsulfonyl-piperidine instead of a butanone linker and trifluoromethylphenyl group.

- Synthesis: Both compounds involve coupling reactions between arylpiperazines and carboxylic acid derivatives, but Compound 5 employs a butanoic acid intermediate, whereas the target compound likely requires a more complex piperidinyl-methanone precursor .

(4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3)

- Structure: Features a triazole-pyrimidine core linked to a 4-methylpiperazinyl-methanone.

- Key Differences :

- The triazole-pyrimidine system in w3 contrasts with the pyrazole-piperazine-piperidine architecture of the target compound.

- The chloro and methyl groups on w3’s pyrimidine may enhance DNA intercalation or kinase inhibition, while the target’s methylsulfonyl group could modulate selectivity for sulfonate-binding pockets .

(4-Benzylpiperazin-1-yl)-(1H-Indol-2-yl)methanone

- Structure: Combines a benzylpiperazine with an indolyl-methanone group.

- The indole moiety, a common serotonin receptor pharmacophore, suggests divergent biological targets (e.g., 5-HT receptors) versus the pyrazole-based target compound, which may favor kinase or dopamine receptor binding .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : The target compound’s piperazine-pyrazole-piperidine architecture allows for modular modifications, such as varying sulfonyl groups or heterocycles, to optimize target engagement .

- Sulfonyl vs. Trifluoromethyl : The methylsulfonyl group may confer better solubility than Compound 5’s trifluoromethylphenyl, but the latter’s lipophilicity could enhance CNS penetration .

- Heterocycle Impact : Pyrazole (target) and triazole (w3) moieties offer distinct hydrogen-bonding profiles, influencing selectivity for kinases versus nucleic acid targets .

生物活性

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone , with CAS number 1286710-94-8, is a synthetic derivative that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.4 g/mol. The structure features a piperazine and piperidine moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

| CAS Number | 1286710-94-8 |

Antitumor Activity

Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant antitumor activity. They have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.

- Mechanism of Action : Pyrazole derivatives can inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapeutics .

- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for synergistic effects in treatment regimens .

Antiinflammatory Activity

The compound has also shown anti-inflammatory properties, which are crucial in managing chronic inflammatory diseases.

- Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators, which play a pivotal role in inflammatory responses.

- Research Findings : In vitro studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers in various cell lines .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities.

- Study Overview : Research has indicated that certain pyrazole derivatives possess strong antibacterial activity against a range of bacterial strains, making them suitable for further development as antimicrobial agents .

- Specific Findings : Pyrazole compounds have been tested against pathogens such as Staphylococcus aureus and Escherichia coli with promising results .

Cardiovascular Effects

The compound's ability to act as a P2Y12 receptor antagonist suggests potential applications in cardiovascular therapy.

- Mechanism : By inhibiting the P2Y12 receptor, the compound may reduce platelet aggregation, thus providing therapeutic benefits in preventing thromboembolic events .

- Clinical Relevance : This mechanism aligns with the treatment strategies for conditions like myocardial infarction and stroke prevention.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of pyrazole derivatives related to the compound :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。